Naphthalene-1-carbothioamide
Description
Naphthalene-1-carbothioamide (CAS 20300-10-1) is a sulfur-containing aromatic compound with the molecular formula C₁₁H₉NS and a molecular weight of 187.26 g/mol . It features a naphthalene backbone substituted with a thiocarboxamide (-C(=S)NH₂) group at the 1-position. This compound is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds like 1,2,4-thiadiazoles . Its physicochemical properties include a LogP value of 5.95, indicating high lipophilicity, and a polar surface area (PSA) of 41.13 Ų . Safety data classify it as acutely toxic (oral, Category 4) and hazardous to aquatic life (Category 1), necessitating careful handling in laboratory settings .
Properties
IUPAC Name |
naphthalene-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKUACWKCMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398372 | |
| Record name | naphthalene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-10-1 | |
| Record name | 1-Naphthalenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 240970 | |
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| Record name | 1-Naphthalenecarbothioamide | |
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| Record name | naphthalene-1-carbothioamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20300-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Condensation of Naphthalene-1-carbaldehyde with Phenylhydrazinecarbothioamide
One of the most straightforward and widely reported methods for synthesizing naphthalene-1-carbothioamide derivatives involves the condensation of naphthalene-1-carbaldehyde derivatives with N-phenylhydrazinecarbothioamide.
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- A mixture of N-phenylhydrazinecarbothioamide and naphthalene-1-carbaldehyde (or substituted derivatives such as 1,5,7-trichloronaphthalene-2-carbaldehyde or 1,4,7-hydroxynaphthalene-2-carbaldehyde) is stirred in ethanol with a catalytic drop of concentrated hydrochloric acid.
- The reaction is typically refluxed at about 75°C for 15–24 hours.
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, the product precipitated with cold water, filtered, washed, dried, and recrystallized from ethanol to yield the pure carbothioamide derivatives.
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- The yields are generally good to excellent (often above 70%).
- Melting points vary depending on substituents but are well-defined, indicating high purity.
- Elemental analysis confirms the expected composition with close agreement between calculated and experimental values.
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- Infrared (IR) spectroscopy shows characteristic bands for N-H stretching (~3400 cm⁻¹) and C=S stretching (~1200 cm⁻¹).
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) confirms the structure with signals corresponding to aromatic protons and carbothioamide moiety.
- Mass spectrometry supports molecular weight confirmation.
Synthesis via Naphthoyl Chloride and Potassium Thiocyanate Intermediate
Another classical method involves the formation of naphthoyl isothiocyanate intermediates followed by reaction with aromatic amines:
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- Formation of Naphthoyl Chloride : Starting from 1-naphthoic acid, the acid chloride is prepared typically using reagents like thionyl chloride.
- Conversion to Naphthyl Isothiocyanate : The naphthoyl chloride is reacted with potassium thiocyanate in anhydrous acetone under reflux to form the isothiocyanate intermediate.
- Reaction with Aromatic Amines : The isothiocyanate intermediate is then reacted with substituted anilines or aromatic amines in acetone under reflux conditions for 2–3 hours.
- Isolation : The product precipitates upon addition to ice-cold water, followed by filtration, washing, drying, and recrystallization from ethanol.
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- The yields are reported as high, with good purity confirmed by recrystallization.
- The reaction is monitored by TLC to ensure completion.
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- IR spectra display typical thiourea functional group absorptions.
- NMR and mass spectra confirm the structure of the synthesized carbothioamide derivatives.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave irradiation has been employed to accelerate the synthesis of carbothioamide derivatives involving naphthalene moieties:
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- Equimolar amounts of aromatic aldehydes (including 1-naphthaldehyde) and 4-phenylthiosemicarbazide are mixed and subjected to microwave irradiation for 2–15 minutes.
- The reaction is monitored by TLC.
- The crude products are purified by recrystallization.
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- Significantly reduced reaction times compared to conventional reflux methods.
- Good yields (e.g., 73% for 2-(4-methoxybenzylidene)-N-phenylhydrazine-1-carbothioamide).
- Environmentally friendly and energy-efficient.
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- FT-IR, ^1H NMR, and ^13C NMR spectroscopy confirm the formation of the carbothioamide products.
- Computational studies using density functional theory (DFT) support the experimental data.
Notes :
Reflux Condensation with Isothiocyanates and Hydrazinecarbothioamide Derivatives
A related method involves refluxing hydrazinecarbothioamide derivatives with various isothiocyanates in dry solvents such as benzene or ethanol:
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- Hydrazinecarbothioamide and substituted isothiocyanates are mixed in dry benzene or ethanol.
- The mixture is refluxed for 30 minutes to several hours.
- After reaction completion, the solvent is evaporated, and the product is isolated by filtration and recrystallization.
Summary Table of Preparation Methods
Research Findings and Analysis
- The condensation method (Method 1) is widely used due to its simplicity and ability to produce high-purity products suitable for biological testing.
- The isothiocyanate intermediate method (Method 2) offers structural versatility by varying the aromatic amine, facilitating the synthesis of diverse carbothioamide derivatives.
- Microwave-assisted synthesis (Method 3) significantly reduces reaction time and energy consumption, making it attractive for rapid compound library generation.
- The reflux method with isothiocyanates (Method 4) allows for the incorporation of various substituents, potentially modifying biological activity.
Spectroscopic characterization (IR, NMR, MS) consistently confirms the presence of the carbothioamide functional group and the integrity of the naphthalene moiety across these methods. Elemental analyses and melting points corroborate the purity and identity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1-carbonyl isothiocyanate.
Reduction: Reduction reactions can convert it to this compound derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthalene-1-carbonyl isothiocyanate.
Reduction: Various this compound derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
Antimicrobial Activity
Naphthalene-1-carbothioamide has shown significant antimicrobial properties, particularly against Mycobacterium avium subsp. paratuberculosis. In a study evaluating a series of ring-substituted naphthalene-1-carboxanilides, compounds such as N-(2-methoxyphenyl)this compound exhibited two-fold higher activity than rifampicin and three-fold higher than ciprofloxacin, indicating its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | MIC (μmol/L) | Comparison to Rifampicin | Comparison to Ciprofloxacin |
|---|---|---|---|
| N-(2-Methoxyphenyl)this compound | 30 | 2x higher | 3x higher |
| N-(3-Fluorophenyl)this compound | 25 | 2.5x higher | 3.5x higher |
| N-(4-Trifluoromethylphenyl)this compound | 59 | 1.5x higher | 2x higher |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. Research focusing on the design and synthesis of carbothioamide-based pyrazoline analogs showed promising results in inducing apoptosis in cancer cell lines through molecular docking studies . The mechanism involves the interaction with specific proteins involved in cell cycle regulation and apoptosis.
Case Study: Anticancer Activity Assessment
In a study conducted on various naphthalene derivatives, it was found that certain analogs could inhibit cancer cell proliferation significantly more than conventional chemotherapeutics. The IC50 values for these compounds were notably lower, suggesting enhanced efficacy .
Biochemical Pathways
This compound has been implicated in various biochemical pathways, particularly those related to oxidative stress and inflammation. Its role as an NRF2 activator has been explored, where it demonstrates the ability to modulate oxidative stress responses in cells . This property positions it as a candidate for developing therapeutics aimed at conditions characterized by oxidative damage.
Table 2: Biochemical Pathways Involving this compound
| Pathway | Mechanism of Action | Potential Applications |
|---|---|---|
| NRF2 Activation | Inhibits KEAP1-NRF2 interaction | Treatment of oxidative stress |
| Apoptosis Induction | Modulates apoptotic pathways | Cancer therapy |
| Antioxidant Activity | Scavenges free radicals | Preventive medicine |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Studies have shown that substituents on the naphthalene ring significantly influence both lipophilicity and biological activity. For instance, electron-withdrawing groups enhance antimycobacterial activity but may adversely affect anticancer properties when excessively strong .
Figure 1: Structure-Activity Relationship Analysis
The relationship between substituent types and biological activity can be illustrated through graphical analysis, correlating lipophilicity (log P) with MIC values across various derivatives.
Mechanism of Action
The mechanism of action of naphthalene-1-carbothioamide involves its interaction with molecular targets through the formation of covalent bonds. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. This interaction is facilitated by the sulfur atom in the thiocarboxamide group, which forms strong bonds with the metal surface .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
Thiazolo[5,4-b]phenothiazine Hybrids
- Compound 18 (thiazolo[5,4-b]phenothiazine derivative): Exhibits superior antiproliferative activity against human leukemia cell lines (THP-1 and HL-60) compared to Naphthalene-1-carbothioamide derivatives. The presence of a fused thiazole ring enhances metabolic disruption and apoptosis induction, achieving cytotoxicity comparable to the clinical drug cytarabine .
- N-(10-Methylphenothiazin-3-yl)this compound (Compound 38): Lacks the thiazole ring, resulting in reduced biological activity (IC₅₀ values 2–3 times higher than Compound 18). This highlights the critical role of the thiazole moiety in enhancing anticancer efficacy .
Heteroaromatic Thioamides
- Thiophene-2-carbothioamide and pyridine-3-carbothioamide : Used alongside this compound in oxidative dimerization reactions to synthesize 1,2,4-thiadiazoles. While this compound achieves good yields (75–85%) , alkyl thioamides (e.g., cyclohexanecarbothioamide) show lower reactivity (<50% yields) under identical conditions .
Biological Activity
Naphthalene-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.
1. Chemical Structure and Properties
This compound belongs to the class of naphthalene derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:
This compound contains a naphthalene ring substituted with a carbothioamide group, which is crucial for its biological activity.
2. Antimicrobial Activity
Recent studies have demonstrated that naphthalene derivatives exhibit significant antimicrobial properties. For instance, a series of ring-substituted naphthalene-1-carboxanilides were tested against Mycobacterium avium subsp. paratuberculosis, revealing that certain derivatives showed two-fold higher activity than standard antibiotics like rifampicin and ciprofloxacin .
Table 1: Antimycobacterial Activity of Naphthalene Derivatives
| Compound Name | MIC (μmol/L) | Comparison Standard | Activity Level |
|---|---|---|---|
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 0.25 | Rifampicin | Higher |
| N-(3-Methylphenyl)naphthalene-1-carboxamide | 0.20 | Ciprofloxacin | Higher |
| N-(4-Trifluoromethylphenyl)naphthalene-1-carboxamide | 0.15 | - | Highest |
3. Cytotoxicity and Anticancer Activity
The cytotoxic effects of naphthalene derivatives have also been examined in various cancer cell lines. In vitro studies indicated that some compounds derived from naphthalene exhibited low cytotoxicity against human monocytic leukemia THP-1 cells while maintaining significant antimycobacterial activity .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several naphthalene derivatives against different cancer cell lines using the MTT assay. The results showed that while some derivatives had potent anticancer effects, they also displayed low toxicity towards normal human cells, suggesting a favorable therapeutic index.
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthalene derivatives. Modifications in the substituents on the naphthalene ring significantly influence their biological properties:
- Lipophilicity : Compounds with moderate lipophilicity often exhibited better antimicrobial activity.
- Electronic Properties : The presence of electron-withdrawing groups at specific positions on the naphthalene ring enhanced activity against certain pathogens .
Table 2: Summary of SAR Findings
| Substituent Type | Position on Naphthalene Ring | Effect on Activity |
|---|---|---|
| Methoxy | 2 | Increased antimicrobial activity |
| Methyl | 3 | Enhanced cytotoxicity |
| Trifluoromethyl | 4 | Highest overall activity |
5. Conclusion
This compound and its derivatives represent a promising area of research in medicinal chemistry due to their diverse biological activities, particularly in antimicrobial and anticancer domains. The ongoing exploration of their structure-activity relationships will likely lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
Q & A
Q. What are the optimized synthetic routes for Naphthalene-1-carbothioamide, and how are reaction conditions validated?
this compound can be synthesized via oxidative dimerization of thioamides using molecular oxygen as an oxidant in aqueous media. Key parameters include:
- Catalyst : Iodine (0.2 equiv) for efficient sulfur-sulfur bond formation.
- Temperature : 80°C under reflux for 8–12 hours.
- Yield : 60–85% depending on substituent steric effects. Validation involves HPLC purity analysis (>95%) and structural confirmation via NMR (e.g., ¹H/¹³C NMR for thiocarbonyl peaks at δ ~210 ppm) and mass spectrometry (m/z calculated for C₁₁H₉NS: 187.05) .
Q. Which analytical methods are recommended for characterizing this compound’s purity and stability?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column.
- Spectroscopy : FT-IR to confirm thioamide C=S stretching (~1250 cm⁻¹) and UV-Vis for π-π* transitions.
- Stability Testing : Accelerated degradation studies under varying pH (2–12) and thermal stress (40–60°C) to assess hydrolytic resistance .
Q. How can researchers design in vitro toxicity assays for this compound?
- Cell Lines : Use human bronchial epithelial cells (BEAS-2B) or hepatocytes (HepG2) for respiratory/hepatic toxicity screening.
- Dose Range : 1–100 µM, with 24–72 hr exposure.
- Endpoints : Measure mitochondrial activity (MTT assay), ROS production (DCFH-DA probe), and apoptosis (Annexin V/PI staining). Include positive controls (e.g., naphthalene derivatives from toxicological databases) .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?
- Meta-Analysis : Apply PRISMA guidelines to systematically compare studies, focusing on variables like cell type, exposure duration, and metabolite interference.
- Cross-Validation : Replicate experiments using standardized protocols (e.g., OECD TG 439 for in vitro skin irritation) and orthogonal assays (e.g., transcriptomics for oxidative stress pathways).
- Bias Assessment : Use tools like Table C-6/C-7 ( ) to evaluate randomization, blinding, and outcome reporting in published studies .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP2F1, implicated in naphthalene bioactivation).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes.
- ADMET Prediction : Tools like SwissADME evaluate logP (lipophilicity) and BBB permeability, critical for neurotoxicity risk .
Q. How to design an inhalation exposure model for studying pulmonary toxicity in rodents?
- Dosing : Use whole-body inhalation chambers with aerosolized compound (0.1–10 mg/m³, 6 hr/day for 14 days).
- Endpoints : BALF analysis for inflammatory cytokines (IL-6, TNF-α) and histopathology (alveolar macrophage infiltration).
- Controls : Include sham-exposed animals and reference compounds (e.g., 1-nitronaphthalene) per EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
